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Compound of Interest

Compound Name: Ispronicline

Cat. No.: B1672644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of

Ispronicline for oral administration in early-phase clinical trials. The information is collated

from publicly available data and established best practices in pharmaceutical formulation

development.

Introduction to Ispronicline
Ispronicline (also known as TC-1734 and AZD-3480) is a selective partial agonist of the α4β2

nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential cognitive-

enhancing effects.[1][2] Clinical trials have explored its use in conditions such as Alzheimer's

disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3][4] Early-phase clinical

studies have demonstrated that Ispronicline is orally active and generally well-tolerated.

Physicochemical and Pharmacokinetic Properties
A summary of the known properties of Ispronicline is crucial for formulation development.
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Property Value Reference

Molecular Formula C₁₄H₂₂N₂O

Molecular Weight 234.34 g/mol

Mechanism of Action
Selective partial agonist of

α4β2 nAChR

Route of Administration in

Clinical Trials
Oral

Clinical Trial Doses (Single) 2 mg - 320 mg

Clinical Trial Doses (Multiple)

5 mg, 20 mg, 35/100 mg, 50

mg, 100 mg, 200 mg (once

daily)

Time to Maximum Plasma

Concentration (Tmax)
Approximately 1-2 hours

Terminal Half-Life (t½) 2.7 - 8.8 hours

Solubility

Soluble in DMSO. An in vivo

formulation for animal studies

used 10% DMSO, 40%

PEG300, 5% Tween 80, and

45% Saline.

Pre-formulation Studies
Prior to developing a final dosage form for clinical trials, a series of pre-formulation studies are

essential to characterize the drug substance and its compatibility with various excipients.

Experimental Protocol: Solubility Screening
Objective: To determine the solubility of Ispronicline in various pharmaceutically acceptable

solvents and buffers to inform formulation strategy.

Methodology:
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Prepare a series of vials containing a known excess amount of Ispronicline active

pharmaceutical ingredient (API).

Add a range of solvents and buffers relevant to oral administration (e.g., water, 0.1 N HCl,

phosphate buffer pH 6.8, and various co-solvents like propylene glycol, ethanol).

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to

reach equilibrium (typically 24-48 hours).

Filter the saturated solutions to remove undissolved API.

Analyze the concentration of Ispronicline in the filtrate using a validated analytical method

(e.g., HPLC-UV).

Express solubility in mg/mL.

Experimental Protocol: Excipient Compatibility Studies
Objective: To assess the physical and chemical compatibility of Ispronicline with commonly

used pharmaceutical excipients.

Methodology:

Select a range of common excipients for solid oral dosage forms, including diluents (e.g.,

microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g.,

croscarmellose sodium), and lubricants (e.g., magnesium stearate).

Prepare binary mixtures of Ispronicline and each excipient (typically in a 1:1 or 1:5 ratio).

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient

conditions for a predetermined period (e.g., 2 and 4 weeks).

Analyze the samples at initial and subsequent time points for changes in physical

appearance (e.g., color, caking) and for the appearance of degradation products using a

stability-indicating HPLC method.

Compare the results to pure Ispronicline and pure excipient controls.
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Formulation Development for Oral Administration
Based on the pre-formulation data, a suitable oral dosage form can be developed. For early-

phase clinical trials, a simple formulation such as a powder-in-capsule or a simple compressed

tablet is often preferred.

Proposed Formulation: Ispronicline Capsules (e.g., 50
mg)

Component Function
Proposed Amount per
Capsule (mg)

Ispronicline
Active Pharmaceutical

Ingredient
50.0

Microcrystalline Cellulose (e.g.,

Avicel® PH 102)
Diluent/Filler 148.5

Croscarmellose Sodium Disintegrant 10.0

Magnesium Stearate Lubricant 1.5

Total Fill Weight 210.0

Hard Gelatin Capsule (Size 2) 1

Experimental Protocol: Preparation of Ispronicline
Capsules
Objective: To prepare Ispronicline capsules for oral administration in a clinical trial.

Methodology:

Milling and Sieving: Individually pass Ispronicline and all excipients (except the lubricant)

through an appropriate mesh screen (e.g., #40 mesh) to ensure particle size uniformity and

de-agglomeration.

Blending:
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Geometrically mix the Ispronicline with a portion of the microcrystalline cellulose in a

suitable blender (e.g., V-blender).

Add the remaining microcrystalline cellulose and the croscarmellose sodium and blend for

a defined period (e.g., 15 minutes).

Lubrication: Add the sieved magnesium stearate to the blend and mix for a short duration

(e.g., 3 minutes). Over-blending with the lubricant should be avoided as it can negatively

impact tablet hardness and dissolution.

Encapsulation: Encapsulate the final blend into the appropriate size hard gelatin capsules to

the target fill weight using a manual or semi-automatic capsule filling machine.

In-Process Controls: Perform weight variation and content uniformity testing to ensure dose

accuracy.

Quality Control and Stability Testing
A comprehensive quality control and stability testing program is required to ensure the safety

and efficacy of the clinical trial material.

Experimental Protocol: Finished Product Testing
Objective: To perform quality control testing on the final encapsulated Ispronicline product.

Methodology:

Appearance: Visually inspect the capsules for any defects.

Identification: Use a specific analytical method (e.g., HPLC, IR) to confirm the presence of

Ispronicline.

Assay: Determine the amount of Ispronicline per capsule using a validated HPLC method.

Content Uniformity: Assess the uniformity of dosage units according to USP/Ph. Eur.

guidelines.
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Dissolution: Perform dissolution testing in a relevant medium (e.g., 0.1 N HCl) to ensure the

drug releases from the capsule.

Microbial Limits: Test for the absence of objectionable microorganisms.

Experimental Protocol: Stability Study
Objective: To establish the shelf-life of the Ispronicline capsules under defined storage

conditions.

Methodology:

Package the capsules in the proposed clinical trial packaging.

Store the packaged capsules under long-term (e.g., 25°C/60% RH) and accelerated (e.g.,

40°C/75% RH) stability conditions.

Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-

term; 0, 1, 3, 6 months for accelerated).

Analyze the samples for appearance, assay, degradation products, and dissolution.

Use the stability data to establish a re-test period or expiry date for the clinical trial material.
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Caption: Signaling pathway of Ispronicline at the α4β2 nAChR.
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Caption: Workflow for oral formulation development for clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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